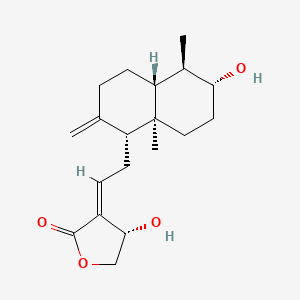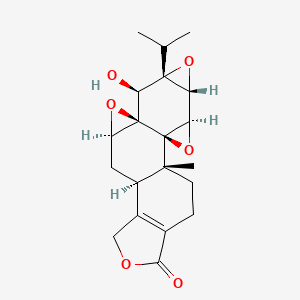
Diterpene triepoxide derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diterpene triepoxide derivative 1 is a complex natural product derived from the roots of the Chinese medicinal plant Tripterygium wilfordii Hook F. This compound is known for its unique structure, which includes three epoxy groups, a hydroxyl group, and a lactone ring. It has attracted significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diterpene triepoxide derivative 1 involves several key steps:
Construction of the A-ring: This is typically achieved through aldol condensation.
Formation of the butenolide (D-ring): This step is carried out via acid-catalyzed lactonization.
Construction of the epoxides: A newly developed methodology is used to introduce the epoxy groups.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Tripterygium wilfordii Hook F. The extraction process involves:
Harvesting and drying: the roots of the plant.
Solvent extraction: using organic solvents such as ethanol or methanol.
Purification: through chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Diterpene triepoxide derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy groups and other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Diterpene triepoxide derivative 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown promise in the treatment of various cancers, inflammatory diseases, and autoimmune disorders.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of diterpene triepoxide derivative 1 involves multiple molecular targets and pathways:
Inhibition of NF-κB activity: This leads to reduced expression of pro-inflammatory cytokines and enzymes.
Induction of apoptosis: The compound promotes cell death in cancer cells by affecting calcium release, lysosomal membrane depolarization, and inhibition of heat shock protein 70 (HSP70).
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth
Comparison with Similar Compounds
Diterpene triepoxide derivative 1 is unique due to its specific combination of epoxy groups, hydroxyl group, and lactone ring. Similar compounds include:
Triptolide: Another diterpene triepoxide with similar biological activities but different structural features.
Celastrol: A related compound with anti-inflammatory and anticancer properties but lacking the epoxy groups.
Wilforlide A: A diterpene lactone with immunosuppressive activities but a different overall structure
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1R,2R,4R,5R,7S,8S,9R,11R,13R)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m1/s1 |
InChI Key |
DFBIRQPKNDILPW-IJWWASSVSA-N |
Isomeric SMILES |
CC(C)[C@]12[C@H](O1)[C@@H]3[C@]4(O3)[C@@]5(CCC6=C([C@H]5C[C@@H]7[C@@]4([C@H]2O)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


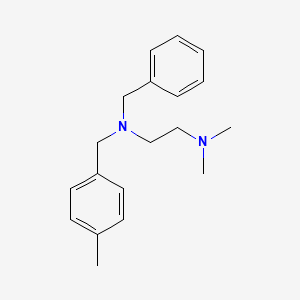
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
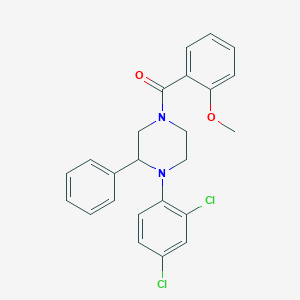
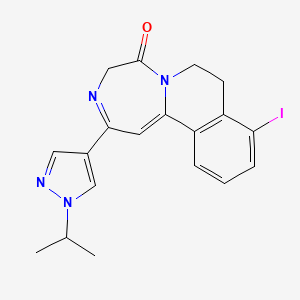
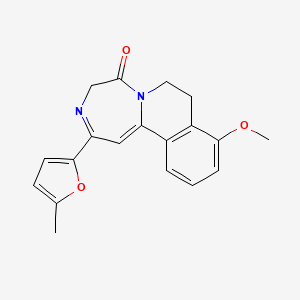
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)


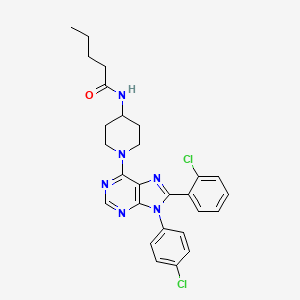
![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
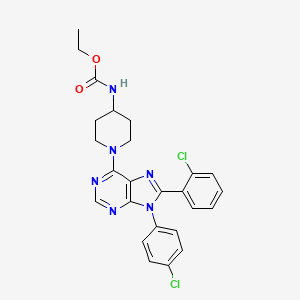
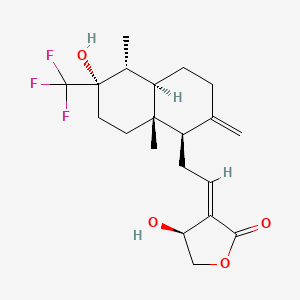
![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
